molecular formula C14H14ClNO B2777335 6-Tert-butyl-2-chloroquinoline-3-carbaldehyde CAS No. 873300-62-0

6-Tert-butyl-2-chloroquinoline-3-carbaldehyde

Cat. No.: B2777335
CAS No.: 873300-62-0
M. Wt: 247.72
InChI Key: KIGMPVBHMWSQQG-UHFFFAOYSA-N
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Description

6-tert-Butyl-2-chloroquinoline-3-carbaldehyde ( 873300-62-0) is a versatile chemical building block in medicinal chemistry and drug discovery research. This compound belongs to the 2-chloroquinoline-3-carbaldehyde class, which is recognized as a privileged scaffold for constructing diverse heterocyclic systems with potent biological properties . The molecule features two highly reactive sites: the 2-chloro substituent, which is amenable to nucleophilic substitution and metal-catalyzed cross-coupling reactions, and the 3-carbaldehyde group, which readily undergoes condensation to form hydrazones, Schiff bases, and other valuable derivatives . Its primary research application is as a key synthetic intermediate for the development of novel compounds with potential anticancer and antimicrobial activities. Quinoline-based hydrazones and fused heterocycles derived from this scaffold have demonstrated pronounced cytotoxic effects against various human tumor cell lines, making them promising leads in oncology research . Furthermore, structural analogs have shown compelling antibacterial and antifungal activities, highlighting the utility of this compound in infectious disease research . The tert-butyl group at the 6-position influences the compound's electronic properties and steric profile, which can fine-tune the biological activity and physicochemical properties of the resulting derivatives. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-tert-butyl-2-chloroquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-14(2,3)11-4-5-12-9(7-11)6-10(8-17)13(15)16-12/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGMPVBHMWSQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=CC(=C(N=C2C=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-butyl-2-chloroquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction used to introduce an aldehyde group into an aromatic ring . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Vilsmeier-Haack reaction with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 6-Tert-butyl-2-chloroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the chloro group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

The quinoline structure, particularly derivatives like 6-tert-butyl-2-chloroquinoline-3-carbaldehyde, has been extensively studied for its biological activities. Research indicates that compounds with the quinoline ring system exhibit a range of pharmacological properties:

  • Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antibacterial and antifungal activities. For instance, derivatives of 2-chloroquinoline-3-carbaldehyde have been tested against various pathogens and exhibited notable efficacy against strains such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. For example, benzotriazole-containing quinolines derived from 2-chloroquinoline-3-carbaldehyde demonstrated pronounced growth inhibitory effects on cancer cells, with IC50 values ranging from 1.23 to 7.39 µM .
  • Antimalarial Activity : Recent structure-activity relationship studies have highlighted the potential of certain quinoline derivatives as antimalarial agents. Compounds with specific substitutions at the C6 position showed enhanced activity against malaria parasites .

Synthetic Applications

The synthesis of this compound and its derivatives is a subject of interest in organic chemistry due to their versatility in forming other functionalized compounds:

  • Reactions and Synthesis : The compound can undergo various reactions including condensation with hydrazines to form hydrazone derivatives, which are also evaluated for biological activity . Additionally, microwave-assisted synthesis methods have been reported to enhance yields during the preparation of related compounds .
  • Multicomponent Reactions : The compound has been successfully employed in multicomponent reactions leading to the formation of complex heterocycles, which are valuable in drug discovery .

Biological Evaluations

The biological evaluations of this compound focus on its potential therapeutic uses:

  • In Vitro Studies : Various studies have assessed the cytotoxicity of synthesized derivatives on human cancer cell lines using assays such as the crystal violet assay. These evaluations help determine the efficacy and safety profiles of new compounds derived from this compound .
Compound NameActivity TypeIC50 (µM)Reference
Benzotriazolyl derivativeAnticancer1.23 - 7.39
Antimicrobial derivativeAntibacterialVaries
Antimalarial derivativeAntimalarialEC50 = 21.0

Table 2: Synthesis Methods for Quinoline Derivatives

MethodDescriptionYield (%)Reference
Microwave-Assisted SynthesisEnhanced yield through microwave irradiationUp to 81%
Multicomponent ReactionFormation of complex heterocyclesVaried

Mechanism of Action

The mechanism of action of 6-tert-butyl-2-chloroquinoline-3-carbaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The chloro group may also participate in interactions with biological targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Comparisons

Compound Name Substituents Key Reaction Yield (%) Notable Observations Reference
This compound 6-tert-butyl, 2-Cl Four-component reaction 42 Steric hindrance reduces efficiency
2-Chloroquinoline-3-carbaldehyde 2-Cl Four-component reaction 83 Higher yield due to less steric bulk
2-Chloro-8-methylquinoline-3-carbaldehyde 2-Cl, 8-methyl General synthesis N/A Methyl group enhances solubility
6-Amino-2-chloroquinoline-3-carbaldehyde 6-amino, 2-Cl Schiff base formation N/A Amino group enables nucleophilic reactivity

Key Findings:

Steric Effects: The tert-butyl group at the 6-position introduces significant steric hindrance, which reduces reaction efficiency in multicomponent reactions compared to unsubstituted or smaller substituents (e.g., methyl or amino groups) .

Electronic Effects: The electron-withdrawing chlorine atom at the 2-position stabilizes the quinoline core, facilitating electrophilic substitution reactions. However, bulky groups like tert-butyl may hinder access to the reactive aldehyde group at position 3 .

Solubility: Methyl or amino substituents (e.g., in 2-chloro-8-methylquinoline-3-carbaldehyde or 6-amino-2-chloroquinoline-3-carbaldehyde) improve solubility in polar solvents, whereas the tert-butyl group enhances lipophilicity .

Limitations and Challenges

  • The tert-butyl group complicates purification and crystallization due to increased molecular weight and nonpolar character.
  • Reaction optimization (e.g., solvent choice, temperature) is critical to mitigate steric effects in this compound-based syntheses .

Biological Activity

6-Tert-butyl-2-chloroquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound contains a quinoline ring system with a chloro substituent at position 2 and a tert-butyl group at position 6. The presence of the aldehyde functional group at position 3 enhances its reactivity, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. Additionally, the chloro group may facilitate interactions with biological targets, enhancing the compound's overall activity.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its derivatives have been tested for their ability to inhibit bacterial growth, demonstrating significant antimicrobial properties .
  • Anticancer Properties : Several studies have reported its cytotoxic effects on cancer cell lines. For instance, derivatives synthesized from this compound exhibited IC50 values ranging from 1.23 to 7.39 µM against pancreatic and cervical cancer cell lines, indicating potent anticancer activity .
  • Anti-inflammatory Effects : Compounds related to this quinoline derivative have been evaluated for their anti-inflammatory properties, showing promising results in reducing inflammatory markers in vitro.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines using a crystal violet assay. The results indicated that certain derivatives significantly inhibited cell growth, suggesting potential for further development as anticancer agents .
  • Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound effectively inhibited the growth of several pathogenic bacteria. The results were quantified using standard antimicrobial susceptibility tests, highlighting the compound's potential as an antimicrobial agent.
  • Synthesis and Structure-Activity Relationship (SAR) : Research has focused on synthesizing various derivatives and exploring their biological activities. The structure-activity relationship studies revealed that modifications to the quinoline structure could enhance specific biological activities, such as increased potency against cancer cells or improved antimicrobial efficacy .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-Chloroquinoline-3-carbaldehydeLacks tert-butyl group; has chlorine at position 2Serves as a precursor for synthesizing other derivatives
6-Methylquinoline-3-carbaldehydeMethyl group instead of tert-butylExhibits different biological activity profiles
8-HydroxyquinolineHydroxyl group at position 8Known for chelation properties and diverse biological activities

This table illustrates how variations in substituents can influence the biological properties of quinoline derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Tert-butyl-2-chloroquinoline-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : A modified Vilsmeier-Haack reaction using phosphorus pentachloride (PCl₅) and dimethylformamide (DMF) is commonly employed. Key steps include:

  • Cyclization of substituted anilines with chloroacetyl chloride to form the quinoline core.

  • Introduction of the tert-butyl group via Friedel-Crafts alkylation under anhydrous conditions.

  • Formylation at the 3-position using POCl₃/DMF.

    • Critical Parameters :
  • Temperature control (60–80°C) during formylation minimizes side reactions.

  • Excess tert-butylating agents (e.g., tert-butyl chloride) improve regioselectivity but require rigorous purification to remove by-products .

    Reaction Step Key Reagents Optimal Conditions Yield Range
    Quinoline core formationChloroacetyl chlorideReflux in toluene, 12 hrs60–75%
    tert-Butyl introductiontert-Butyl chlorideAlCl₃ catalyst, 0°C, 4 hrs50–65%
    FormylationPOCl₃, DMF70°C, 6 hrs40–55%

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., density functional theory (DFT)-optimized structures). Key signals:
  • Aldehyde proton at δ 10.2–10.5 ppm (¹H NMR).
  • tert-butyl protons as a singlet at δ 1.4–1.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (calculated for C₁₄H₁₅ClNO: 248.0838).
  • IR Spectroscopy : Aldehyde C=O stretch at 1680–1700 cm⁻¹; absence of OH/NH stretches confirms no hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the tert-butyl and chloro substituents in this compound?

  • Steric and Electronic Effects :

  • The tert-butyl group at position 6 creates steric hindrance, directing electrophilic substitution (e.g., formylation) to the less hindered 3-position.
  • Chlorine at position 2 withdraws electron density via resonance, stabilizing the quinoline ring and favoring formylation at the 3-position. Computational studies (e.g., molecular electrostatic potential maps) support this .
    • Experimental Validation :
  • Competitive reactions with alternative substituents (e.g., methyl vs. tert-butyl) show reduced yields (<30%) at the 3-position due to poor steric guidance.

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during characterization?

  • Common Contradictions :

  • Splitting of the aldehyde proton due to rotameric forms in solution.
  • Overlapping signals from residual solvents or by-products.
    • Resolution Strategies :
  • Variable-temperature NMR (VT-NMR) to observe coalescence of split signals.
  • 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks.
  • Purification via preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from impurities .

Q. What are the applications of this compound in medicinal chemistry research?

  • Methodological Applications :

  • Intermediate for Antimalarials : React with hydrazines to form Schiff base ligands for metal complexes (e.g., Fe³⁺, Cu²⁺) tested against Plasmodium species.
  • Protease Inhibitors : Aldehyde group acts as an electrophilic "warhead" in covalent inhibitors targeting SARS-CoV-2 M<sup>pro</sup> (molecular docking studies show binding energy ≤ −7.5 kcal/mol) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for this compound?

  • Factors Influencing Variability :

  • Catalyst Purity : AlCl₃ hygroscopicity reduces tert-butylation efficiency.
  • Solvent Anhydrousness : Trace water in DMF hydrolyzes POCl₃, lowering formylation yield.
    • Mitigation :
  • Use freshly distilled solvents and flame-dried glassware.
  • Monitor reaction progress via TLC (hexane/ethyl acetate 7:3) to terminate at optimal conversion .

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